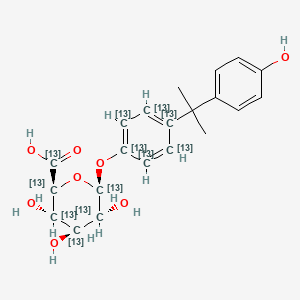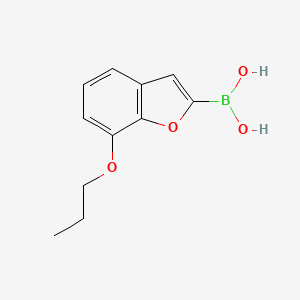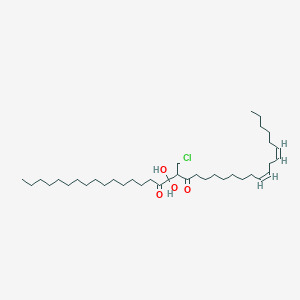
Bisphenol A-13C12 |A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A-13C12 |A-D-Glucuronide is a stable isotope-labeled compound derived from Bisphenol A. It is used primarily in scientific research to trace and study the metabolic pathways and interactions of Bisphenol A within biological systems. The compound is labeled with carbon-13 isotopes, which makes it particularly useful in mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 |A-D-Glucuronide involves the incorporation of carbon-13 isotopes into the Bisphenol A molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in Bisphenol A with carbon-13 isotopes. The glucuronidation process involves the conjugation of Bisphenol A-13C12 with glucuronic acid, facilitated by enzymes or chemical catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of carbon-13 isotopes and the efficient conjugation with glucuronic acid. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted into various oxidized metabolites.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, resulting in different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glucuronosyltransferases for glucuronidation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for studying its metabolic pathways and interactions.
Wissenschaftliche Forschungsanwendungen
Bisphenol A-13C12 |A-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and interactions of Bisphenol A in different environments.
Biology: Employed in biological studies to investigate the metabolic pathways and effects of Bisphenol A in living organisms.
Medicine: Utilized in medical research to understand the pharmacokinetics and toxicology of Bisphenol A.
Industry: Applied in industrial research to develop safer and more efficient methods for the production and use of Bisphenol A and its derivatives.
Wirkmechanismus
The mechanism of action of Bisphenol A-13C12 |A-D-Glucuronide involves its interaction with various enzymes and receptors within biological systems. The compound is metabolized by enzymes such as glucuronosyltransferases, which facilitate its conjugation with glucuronic acid. This process helps in the detoxification and excretion of Bisphenol A from the body. The labeled carbon-13 isotopes allow researchers to trace and study these metabolic pathways in detail.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A-13C12: A stable isotope-labeled version of Bisphenol A without the glucuronide conjugation.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Bisphenol A sulfate: A sulfate conjugate of Bisphenol A.
Uniqueness: Bisphenol A-13C12 |A-D-Glucuronide is unique due to its dual labeling with carbon-13 isotopes and glucuronic acid conjugation. This combination allows for detailed tracing and analysis of both the parent compound and its metabolites in biological systems, providing comprehensive insights into the metabolic fate and interactions of Bisphenol A.
Eigenschaften
Molekularformel |
C21H24O8 |
|---|---|
Molekulargewicht |
416.32 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i5+1,6+1,9+1,10+1,12+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 |
InChI-Schlüssel |
KHZOXXYQSBJDHB-NRHCWZSMSA-N |
Isomerische SMILES |
CC(C)(C1=CC=C(C=C1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[13C@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13C](=O)O)O)O)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
